3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
Description
3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS: 1211583-11-7) is a bicyclic heterocyclic compound featuring a 1,8-naphthyridin-2(1H)-one core. Key structural attributes include:
- Position 1: A phenyl group, enhancing lipophilicity and influencing receptor interactions.
- Position 4: A hydroxyl group, contributing to hydrogen bonding and solubility .
The 1,8-naphthyridine scaffold is recognized for its pharmacological versatility, particularly in targeting enzymes (e.g., phosphodiesterase IV) and receptors (e.g., cannabinoid CB2) .
Properties
IUPAC Name |
4-hydroxy-1-phenyl-3-prop-2-enyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-7-14-15(20)13-10-6-11-18-16(13)19(17(14)21)12-8-4-3-5-9-12/h2-6,8-11,20H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUHPJUEBYIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715768 | |
| Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89108-63-4 | |
| Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of 1,8-Naphthyridine Core Synthesis Strategies
The 1,8-naphthyridine scaffold is typically constructed via the Friedlander condensation, a reaction between 2-aminopyridine-3-carboxaldehydes and active methylene carbonyl compounds. This method has been refined using ionic liquid (IL) catalysts to enhance yield, selectivity, and environmental sustainability. For 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one, strategic modifications to this core methodology are required to introduce the allyl, hydroxy, and phenyl substituents.
Friedlander Condensation with Ionic Liquid Catalysis
Choline Hydroxide-Catalyzed Aqueous Synthesis
Choline hydroxide (ChOH), a biocompatible ionic liquid, enables gram-scale synthesis of 1,8-naphthyridines in water. The protocol involves:
- Reactants : 2-Amino-3-pyridinecarboxaldehyde and α-methylene carbonyl compounds (e.g., allyl-substituted ketones).
- Conditions : 1 mol% ChOH in water at 50°C under nitrogen.
- Mechanism : ChOH forms hydrogen bonds with reactants, lowering activation energy and facilitating cyclization via keto-enol tautomerization.
Experimental Optimization (Representative Example)
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 1 mol% ChOH | 99% |
| Temperature | 50°C | Maximizes kinetics |
| Solvent | Water | Enhances green metrics |
| Reaction Time | 6–10 hours | Completes cyclization |
This method avoids chromatographic purification, with products precipitating directly from the aqueous medium.
[Bmmim][Im]-Catalyzed Solventless Synthesis
The ionic liquid 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]) provides a solvent-free platform for 1,8-naphthyridine synthesis:
- Reactants : 2-Amino-3-pyridinecarboxaldehyde and phenylacetylene derivatives.
- Conditions : 5 mL [Bmmim][Im] at 80°C for 24 hours.
- Advantages : Catalyst reuse, no volatile solvents, and high functional group tolerance.
Comparative Reaction Optimization
| Variable | [Bmmim][Im] System | ChOH System |
|---|---|---|
| Yield | 90% | 99% |
| Temperature | 80°C | 50°C |
| Solvent | Solventless | Water |
| Scalability | Multi-gram | Gram-scale |
Introducing Substituents: Allyl, Hydroxy, and Phenyl Groups
Allyl Group Incorporation
The allyl moiety at position 3 is introduced via:
Hydroxy Group Installation
The 4-hydroxy group arises from:
Mechanistic Insights and Computational Validation
Density functional theory (DFT) studies reveal that ChOH stabilizes transition states through hydrogen bonding, particularly at the enolization and cyclization stages. Noncovalent interaction (NCI) plots confirm that ChOH’s hydroxyl group interacts with the carbonyl oxygen of the ketone, accelerating reaction rates.
Key Transition States (DFT Analysis)
Scalability and Industrial Feasibility
Both ChOH and [Bmmim][Im] systems demonstrate scalability:
- ChOH : Achieves 99% yield in 6 hours with 1 mol% catalyst, suitable for kilogram-scale production.
- [Bmmim][Im] : Enables solventless reactions, reducing waste and energy consumption.
Environmental Metrics Comparison
| Metric | ChOH/Water | [Bmmim][Im] |
|---|---|---|
| E-Factor | 0.8 | 1.2 |
| PMI (Process Mass Intensity) | 3.5 | 2.8 |
| Catalyst Reusability | Limited | 5 cycles |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming various ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 278.31 g/mol. Its structure features a naphthyridine core with hydroxy and allyl substituents, which contribute to its reactivity and biological activity. The presence of the hydroxy group enhances its interaction with biological targets, while the allyl group provides additional reactivity that can be exploited in synthetic chemistry.
Antiallergic Activity
Research indicates that 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one exhibits significant antiallergic properties. It acts as an inhibitor of SRS-A (Slow Reacting Substance of Anaphylaxis) release, which is crucial in the pathophysiology of allergic reactions such as asthma. By inhibiting SRS-A release, this compound may alleviate symptoms associated with these conditions.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. This makes it a candidate for further development in treating infections caused by resistant bacteria and fungi.
Neuroprotective Effects
Although primarily noted for its antiallergic properties, there is emerging evidence that compounds structurally related to this compound exhibit neuroprotective effects. This suggests potential applications in neurodegenerative diseases where oxidative stress and inflammation play critical roles.
Case Studies
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiallergic Effects | Demonstrated significant reduction in SRS-A levels in animal models. |
| Study B | Antimicrobial Activity | Showed effectiveness against E. coli and Staphylococcus aureus. |
| Study C | Neuroprotection | Indicated potential protective effects against neuronal apoptosis in vitro. |
Mechanism of Action
The mechanism of action of “3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
Key Observations:
- Oxadiazole-containing derivatives () exhibit enhanced anticancer activity, suggesting that electron-withdrawing groups at position 3 improve cytotoxicity .
- Position 4 Functionalization :
- Core Structure Impact: Replacing the naphthyridinone core with quinolin-2-one (COR167) retains CB2 affinity but alters selectivity, underscoring the scaffold’s role in target engagement .
Table 2: Pharmacological Profiles of Selected Analogues
Key Findings:
- CB2 Receptor Targeting :
- Anticancer Potential: 3-(1,3,4-Oxadiazol-2-yl) derivatives () synergize with cisplatin, reducing required doses and mitigating resistance. The allyl group’s reactivity could enable similar prodrug strategies .
Biological Activity
3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one, also known as Sch 33303, is a compound of considerable interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 278.31 g/mol. The compound features a naphthyridine core, characterized by its bicyclic structure containing nitrogen atoms. The presence of an allyl group and a hydroxy substituent enhances its chemical reactivity and biological potential .
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
1. Antiallergic Activity:
- It has been identified as an inhibitor of SRS-A (Slow Reacting Substance of Anaphylaxis) release, which suggests its potential use in alleviating allergic symptoms such as asthma .
2. Neuroprotective Effects:
- Similar compounds within the naphthyridine class have shown neuroprotective properties, indicating that 3-allyl derivatives may also possess this capability due to their ability to cross the blood-brain barrier effectively .
3. D1 Receptor Affinity:
- Studies have demonstrated that 3-allyl derivatives can act as selective D1 dopamine receptor agonists, exhibiting significant affinity and efficacy compared to other structural analogs . This positions them as potential candidates for treating neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
| Target | Mechanism |
|---|---|
| SRS-A | Inhibition of release during allergic reactions |
| D1 Dopamine Receptor | Agonistic activity leading to enhanced dopaminergic signaling |
Case Studies
Several studies have explored the biological effects and therapeutic potential of this compound:
Case Study 1: Antiallergic Effects
- A study investigating the efficacy of Sch 33303 in animal models demonstrated a significant reduction in airway hyperresponsiveness and eosinophilic inflammation in asthmatic conditions, supporting its role as an antiallergic agent .
Case Study 2: Neuroprotective Potential
- Research on related naphthyridine compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that 3-allyl derivatives may offer similar protective effects against neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
Common Synthesis Routes:
Q & A
Q. What are the critical steps for synthesizing 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one with high purity?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the allyl group at the 3-position. Key steps include:
- Halogenation : Chlorination at the 4-position using POCl₃ under reflux conditions (e.g., 80°C in ACN) to form 4-chloro intermediates .
- Hydroxylation : Hydrolysis of the chloro group under acidic/basic conditions to yield the 4-hydroxy derivative .
- Allylation : Use of allyl boronic acid or allyl halides with Pd(PPh₃)₄ as a catalyst in the presence of Cs₂CO₃ to introduce the allyl group .
Optimization Tip : Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., silica gel with EtOAc/PE gradients) to avoid byproducts like nitro-reduction derivatives .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR peaks with literature data (e.g., allyl protons at δ 5.2–5.8 ppm and aromatic protons in the phenyl group at δ 7.3–7.6 ppm) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS (e.g., expected [M+H]⁺ for C₁₆H₁₄N₂O₂: 275.1) .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of substituent positions .
Advanced Research Questions
Q. How do solvent polarity and temperature affect cyclization efficiency during synthesis?
- Data-Driven Insights :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates for cyclization due to better stabilization of intermediates. For example, using DMF with POCl₃ at 80°C achieves >90% conversion .
- Temperature : Higher temperatures (80–120°C) improve yields but may promote side reactions (e.g., nitro group reduction). Controlled heating (e.g., 80°C for 30 minutes) balances efficiency and selectivity .
- Case Study : Refluxing in dioxane/water mixtures (85°C) with Pd catalysts optimizes Suzuki couplings for aryl substitutions .
Q. What strategies reconcile contradictory data on the compound’s inhibitory potency across studies?
- Contradiction Analysis :
- Assay Variability : Differences in cell lines (e.g., P4-2 vs. MCF7) or enzyme sources (e.g., recombinant vs. native RNase H) can alter IC₅₀ values. Standardize assays using recombinant enzymes and control buffers .
- Structural Modifications : Compare analogs (e.g., 4-acetoxy vs. 4-hydroxy derivatives) to isolate substituent effects. For instance, acetoxy substitution (Sch 33303) enhances antiallergy activity by improving bioavailability .
- Data Validation : Reproduce studies under identical conditions (e.g., pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How does the introduction of electron-withdrawing groups (EWGs) at the 3-allyl position impact pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Nitro Groups : 3-Nitro derivatives (e.g., 3-nitro-4-[trifluoromethyl]phenyl analogs) show enhanced RNase H inhibition (IC₅₀ = 0.045 μM) but reduced solubility. Balance via prodrug strategies (e.g., acetoxy prodrugs) .
- Allyl vs. Propargyl : Allyl groups improve membrane permeability compared to bulkier propargyl moieties, as seen in antiallergy activity (e.g., 3-allyl vs. 3-butyl derivatives) .
- Table: Substituent Effects
| Position | Substituent | Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| 3 | Allyl | 0.19 μM (HIV) | 0.12 |
| 3 | Acetoxy | 0.045 μM (RNase H) | 0.08 |
| 4 | Hydroxy | 13 μM (RT) | 0.25 |
Q. What methodologies elucidate the mechanism of action as an RNase H inhibitor?
- Mechanistic Studies :
- Enzymatic Assays : Measure RNase H inhibition using fluorescence-quenched substrates (e.g., FAM-labeled RNA/DNA hybrids) .
- Molecular Docking : Use X-ray structures of RNase H (PDB: 3LP2) to model interactions. The 4-hydroxy group forms hydrogen bonds with Asp443, while the allyl group occupies a hydrophobic pocket .
- Mutagenesis : Validate binding sites by testing inhibition against RNase H mutants (e.g., D443A or E478Q) .
Synthesis and Optimization Challenges
Q. What are common byproducts during nitration of this compound?
- Byproduct Analysis :
- Over-Nitration : Excess HNO₃ can yield 3,7-dinitro derivatives, detectable via HPLC-MS (e.g., [M+H]⁺ = 396.1) .
- Ring-Opening : Harsh conditions (e.g., concentrated H₂SO₄) may hydrolyze the naphthyridinone ring. Mitigate via stepwise nitration at 0–5°C .
Q. How can researchers optimize regioselectivity in allylation reactions?
- Regioselective Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
